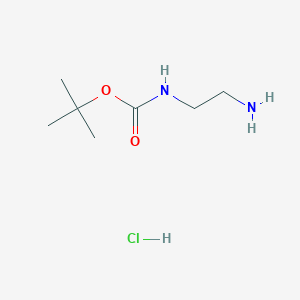

Clorhidrato de N-Boc-etilendiamina

Descripción general

Descripción

N-Boc-ethylenediamine hydrochloride is a derivative of ethylenediamine where a tert-butoxycarbonyl (Boc) protective group is added to one of the amine groups. This modification renders the molecule more stable and less reactive, which is useful in various chemical syntheses, particularly in the preparation of peptide nucleic acid monomers as described in the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride .

Synthesis Analysis

The synthesis of N-Boc-ethylenediamine hydrochloride involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, resulting in high yields and purity without the need for chromatography . This process is scalable and convenient, making it suitable for industrial applications. Additionally, the synthesis of related compounds, such as N,N'-bis(1-phenylethanol)ethylenediamine, involves different methods that may include the formation of protective layers on steel surfaces, indicating the versatility of ethylenediamine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of N-Boc-ethylenediamine hydrochloride is not directly discussed in the provided papers. However, related compounds such as (S,S)-ethylenediamine-N,N'-di-2-propanoic acid hydrochloride have been characterized by infrared and NMR spectroscopy, and their crystal structures have been determined . These analyses are crucial for understanding the stereochemistry and reactivity of such compounds.

Chemical Reactions Analysis

Ethylenediamine derivatives participate in various chemical reactions. For instance, N-(1-naphthyl)ethylenediamine dihydrochloride is used as a reagent for the quantification of sugars on thin-layer plates . The reactivity of the amine groups in ethylenediamine derivatives is often utilized in complexation reactions, as seen in the synthesis of hydrocarbon-bridged bis(ethylenediamine) ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-ethylenediamine hydrochloride are inferred from its structure and the properties of similar compounds. For example, the hydrochloride salt form is mentioned to provide a stable, nonhygroscopic solid that is convenient for handling and storage . The presence of the Boc group is likely to increase the molecular weight and steric bulk, affecting the solubility and reactivity of the compound. The ethylenediamine core is known for its chelating ability, which is retained in its derivatives and is exploited in various applications, such as corrosion inhibition .

Aplicaciones Científicas De Investigación

Síntesis de ácido nucleico peptídico (PNA)

N-Boc-etilendiamina es un intermedio fundamental en la química de PNA . Se utiliza en la ruta sintética para obtener N-Boc-PNA-T-OH y N-Fmoc-PNA-T-OH . Estos oligómeros sintéticos se utilizan ampliamente en aplicaciones biomédicas, incluidas las terapias antigénicas y antisentido, las micromatrices, los biosensores y los ensayos de hibridación in situ fluorescente (FISH) .

Protección N-Boc de aminas

El clorhidrato de N-Boc-etilendiamina se utiliza en la protección N-Boc de las aminas . Este proceso es crucial en la síntesis de diversos compuestos orgánicos, particularmente en la industria farmacéutica.

Adición de etilendiamina

El carbamato de terc-butilo (2-aminoetil)(etil), un derivado de N-Boc-etilendiamina, se utiliza para la adición de etilendiamina . Este proceso es importante en la síntesis de moléculas orgánicas complejas.

Síntesis de diversos derivados

El this compound se utiliza como material de partida en la síntesis de diversos derivados, como N-Boc-2-aminoacetaldehído, N-Boc-etanolamina y 2-(Boc-amino)etanotiol . Estos derivados tienen diversas aplicaciones en la investigación científica.

Síntesis de compuestos bioactivos

El this compound se utiliza en la síntesis de compuestos bioactivos . Por ejemplo, se utiliza en la síntesis de éster terc-butílico del ácido (2-formil-piridin-3-il)-carbámico, un compuesto con actividad biológica potencial

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a mono-protected derivative of ethylenediamine It’s known that it’s used in the preparation of pharmacologically active analogues .

Mode of Action

The compound contains two functional groups: an amino group and a carbonyl group . These functional groups can participate in various reactions such as acylation, alkylation, amidation, and alkylation . This makes the molecule highly reactive.

Biochemical Pathways

It’s used in the synthesis of pharmacologically active analogues , which suggests it may play a role in various biochemical pathways depending on the specific analogue being synthesized.

Result of Action

The molecular and cellular effects of N-Boc-ethylenediamine hydrochloride’s action would depend on the specific pharmacologically active analogue that it’s used to synthesize . As such, these effects could vary widely.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-ethylenediamine hydrochloride. For instance, it’s sensitive to air , suggesting that its stability and reactivity could be affected by exposure to the atmosphere. Furthermore, its reactivity suggests that it could interact with various other compounds in its environment, potentially affecting its action and efficacy.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-Boc-ethylenediamine hydrochloride are largely defined by its role in the protection of amines, particularly in peptide synthesis The compound interacts with various enzymes and proteins, primarily through its amine group

Molecular Mechanism

The molecular mechanism of N-Boc-ethylenediamine hydrochloride primarily involves its role in the protection of amines during peptide synthesis It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.

Propiedades

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJJLCKXZTUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229735 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79513-35-2 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

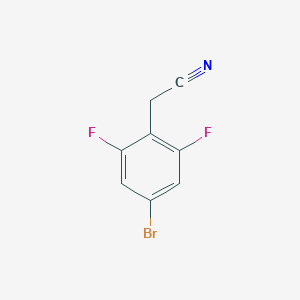

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

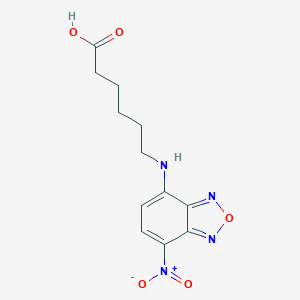

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)